Cas no 2176069-44-4 (2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole)

2-[1-(4-tert-Butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is a heterocyclic compound featuring an azetidine core linked to a 1,2,3-triazole moiety via a carbonyl-substituted tert-butylbenzyl group. This structure confers versatility in synthetic applications, particularly in medicinal chemistry and materials science. The tert-butyl group enhances steric stability, while the triazole ring offers potential for click chemistry and bioorthogonal reactions. The azetidine scaffold contributes to conformational rigidity, improving binding affinity in pharmaceutical intermediates. Its well-defined reactivity profile makes it suitable for constructing complex molecular architectures. The compound is typically employed as a building block in the development of bioactive molecules, catalysts, or functional materials, benefiting from its balanced lipophilicity and synthetic adaptability.
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole structure
2176069-44-4 structure
Product name:2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
CAS No:2176069-44-4
MF:C16H20N4O
Molecular Weight:284.356203079224
CID:5338005

2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

    • (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(tert-butyl)phenyl)methanone
    • (4-tert-butylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
    • 2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
    • インチ: 1S/C16H20N4O/c1-16(2,3)13-6-4-12(5-7-13)15(21)19-10-14(11-19)20-17-8-9-18-20/h4-9,14H,10-11H2,1-3H3
    • InChIKey: AVVXTNLGWTZUBD-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)C(C)(C)C)N1CC(C1)N1N=CC=N1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 372
  • トポロジー分子極性表面積: 51
  • XLogP3: 2.8

2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6482-3367-5μmol
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
2176069-44-4
5μmol
$63.0 2023-09-08
Life Chemicals
F6482-3367-3mg
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
2176069-44-4
3mg
$63.0 2023-09-08
Life Chemicals
F6482-3367-2mg
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
2176069-44-4
2mg
$59.0 2023-09-08
Life Chemicals
F6482-3367-50mg
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
2176069-44-4 90%+
50mg
$160.0 2023-04-23
Life Chemicals
F6482-3367-20mg
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
2176069-44-4
20mg
$99.0 2023-09-08
Life Chemicals
F6482-3367-2μmol
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
2176069-44-4
2μmol
$57.0 2023-09-08
Life Chemicals
F6482-3367-15mg
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
2176069-44-4
15mg
$89.0 2023-09-08
Life Chemicals
F6482-3367-40mg
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
2176069-44-4
40mg
$140.0 2023-09-08
Life Chemicals
F6482-3367-25mg
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
2176069-44-4
25mg
$109.0 2023-09-08
Life Chemicals
F6482-3367-5mg
2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
2176069-44-4
5mg
$69.0 2023-09-08

2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole 関連文献

2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazoleに関する追加情報

Professional Introduction to Compound with CAS No. 2176069-44-4 and Product Name: 2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole

The compound identified by the CAS number 2176069-44-4 and the product name 2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of both azetidine and triazole moieties in its framework suggests a unique combination of chemical properties that may contribute to its biological activity.

Recent research in the domain of heterocyclic compounds has highlighted the importance of azetidine derivatives in the design of novel therapeutic agents. Azetidine, a five-membered saturated heterocycle, is known for its ability to mimic certain biological functionalities, making it a valuable scaffold for drug discovery. The incorporation of a 4-tert-butylbenzoyl group into the azetidine ring enhances the lipophilicity of the molecule, which is often a critical factor in determining its bioavailability and pharmacokinetic profile.

The triazole moiety, another key structural feature, is widely recognized for its role in various pharmacological applications. Triazoles are known for their broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The combination of an azetidine ring with a triazole group in 2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole creates a hybrid structure that may exhibit novel pharmacological effects. This hybridization strategy has been increasingly explored in recent years as a means to develop compounds with enhanced therapeutic potential.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is associated with numerous diseases, particularly cancer. The structural features of 2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole suggest that it may interact with kinase domains, thereby modulating their activity. Preliminary studies have indicated that this compound exhibits inhibitory effects on certain kinases, making it a promising candidate for further investigation.

Another area of interest is the compound's potential as an antimicrobial agent. The rise of antibiotic-resistant pathogens has necessitated the development of new antimicrobial drugs. The unique structural composition of 2176069-44-4 may contribute to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. Research has shown that azetidine derivatives can exhibit potent antimicrobial activity, and the addition of a triazole group may further enhance this effect. This dual functionality makes the compound an attractive candidate for developing novel antimicrobial therapies.

The synthesis of 2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 4-tert-butylbenzoyl group necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques, such as transition metal-catalyzed reactions and protecting group strategies, have been employed to achieve the desired molecular architecture efficiently.

In terms of pharmacokinetic properties, the lipophilicity imparted by the 4-tert-butylbenzoyl moiety is expected to improve oral bioavailability, which is a critical factor for drug efficacy. Additionally, the compound's solubility profile has been optimized through structural modifications to enhance its solubility in both aqueous and organic solvents. This balance between lipophilicity and solubility is essential for achieving optimal pharmacokinetic behavior.

Evaluation of the compound's safety profile is another crucial step in its development as a potential therapeutic agent. In vitro toxicity assays have been conducted to assess its potential adverse effects on human cells. These studies have provided valuable insights into its safety margins and have helped identify any necessary modifications to improve its overall safety profile.

The future prospects for 2176069-44-4 are promising given its unique structural features and demonstrated biological activities. Further research is warranted to explore its full therapeutic potential across various disease indications. Collaborative efforts between academic researchers and pharmaceutical companies could accelerate its development into a clinical candidate. As our understanding of molecular interactions continues to advance, compounds like 2-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole are poised to play a significant role in next-generation drug therapies.

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